molecular formula C16H21N3O B095938 Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide CAS No. 15407-86-0

Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide

Cat. No. B095938
CAS RN: 15407-86-0
M. Wt: 271.36 g/mol
InChI Key: UBGJKRBQTVFLFD-XMHGGMMESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide (INH) is a compound that has been widely studied for its potential applications in scientific research. INH is a derivative of isoniazid, a drug used to treat tuberculosis. However, INH has been found to have unique properties that make it useful for a variety of research purposes.

Mechanism Of Action

The mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is complex and not fully understood. However, it is known to act as an inhibitor of the enzyme catalase-peroxidase, which is involved in the metabolism of isoniazid. Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is also believed to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.

Biochemical And Physiological Effects

Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have a number of biochemical and physiological effects. In biochemistry, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been shown to inhibit the activity of catalase-peroxidase, which is involved in the metabolism of isoniazid. In physiology, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have an effect on the GABAergic neurotransmission system in the brain, which may contribute to its potential therapeutic effects.

Advantages And Limitations For Lab Experiments

Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has a number of advantages as a tool for scientific research. It is relatively easy to synthesize and has a high degree of purity. It has also been extensively studied, which makes it a well-characterized compound. However, there are also limitations to its use. Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide is known to be toxic at high doses, which can limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which can make it difficult to interpret results.

Future Directions

There are a number of potential future directions for research on Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide. One area of interest is the development of new therapies for neurological disorders based on the compound's effects on the GABAergic neurotransmission system. Another area of interest is the development of new methods for synthesizing Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide that are more efficient or cost-effective than current methods. Finally, further research is needed to fully understand the mechanism of action of Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide and its potential applications in a variety of scientific fields.

Synthesis Methods

Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide can be synthesized through a number of methods, including the reaction of isoniazid with a variety of aldehydes or ketones. One common method involves the reaction of isoniazid with 2,4-pentanedione, which yields Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide with a high degree of purity.

Scientific Research Applications

Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been studied for its potential applications in a number of scientific fields, including biochemistry, pharmacology, and neuroscience. In biochemistry, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been used as a tool to study the mechanisms of enzyme inhibition, particularly in the context of tuberculosis treatment. In pharmacology, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been found to have potential as a treatment for a variety of neurological disorders, including Alzheimer's disease and Parkinson's disease. In neuroscience, Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide has been used to study the role of GABAergic neurotransmission in the brain.

properties

CAS RN

15407-86-0

Product Name

Isonicotinic acid, (1,3,3-trimethyl-2-norbornylidene)hydrazide

Molecular Formula

C16H21N3O

Molecular Weight

271.36 g/mol

IUPAC Name

N-[(Z)-(1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene)amino]pyridine-4-carboxamide

InChI

InChI=1S/C16H21N3O/c1-15(2)12-4-7-16(3,10-12)14(15)19-18-13(20)11-5-8-17-9-6-11/h5-6,8-9,12H,4,7,10H2,1-3H3,(H,18,20)/b19-14+

InChI Key

UBGJKRBQTVFLFD-XMHGGMMESA-N

Isomeric SMILES

CC\1(C2CCC(C2)(/C1=N/NC(=O)C3=CC=NC=C3)C)C

SMILES

CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C

Canonical SMILES

CC1(C2CCC(C2)(C1=NNC(=O)C3=CC=NC=C3)C)C

synonyms

N'-(1,3,3-Trimethylnorbornan-2-ylidene)isonicotinic hydrazide

Origin of Product

United States

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